molecular formula C11H14O2 B1338900 3-(2,5-Dimethylphenyl)propanoic acid CAS No. 25173-75-5

3-(2,5-Dimethylphenyl)propanoic acid

Cat. No. B1338900
CAS RN: 25173-75-5
M. Wt: 178.23 g/mol
InChI Key: YJUKGBIRIXQUJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, as described in one study . Another paper details the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which are structurally related to the compound of interest . These syntheses involve various chemical reactions, including condensation and subsequent purification steps, as seen in the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as FTIR, NMR, and elemental analysis . These methods help determine the functional groups present and the overall molecular framework, which is crucial for understanding the behavior and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of phenylpropanoic acid derivatives is highlighted in several studies. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratios used . The study on the photolysis of 3-(hydroxymethyl)benzophenone provides insights into the photochemical reactions and the formation of reactive intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, are reported in the context of binary solvent mixtures . The solubility data are compared with predictions from the Wilson equation for the excess Gibbs free energy of mixing. The antimicrobial activity of nuclear-substituted aromatic esters is also evaluated, showing that cyclic analogs possess higher activity . Additionally, the hysteresis of retention and enantioselectivity on chiral stationary phases is studied, which affects the chromatographic separation of enantiomers .

Scientific Research Applications

1. Antimicrobial Research

  • Application : The compound is used in the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives, which are being explored as new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
  • Method : The synthesis involves the use of 3-chloropentane-2,4-dione in acetone under reflux conditions .
  • Results : The synthesized compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium. Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .

2. Chromatography

  • Application : The compound is used in the simultaneous retention index analysis of urinary amino acids and carboxylic acids for graphic recognition of abnormal state .
  • Method : The details of the method are not specified in the source .
  • Results : The results or outcomes of this application are not provided in the source .

3. Safety Data Sheet

  • Application : The compound is used in various industrial applications and its safety data sheet provides important information about its handling and disposal .
  • Method : The safety data sheet provides guidelines for safe handling, use, storage, and disposal of the compound .
  • Results : The safety data sheet helps ensure that the compound is used safely in various industrial applications .

4. Molecular Structure Analysis

  • Application : The compound’s molecular structure can be analyzed for various purposes, such as drug design, material science, etc .
  • Method : The method involves using computational chemistry tools to analyze the compound’s molecular structure .
  • Results : The results of this application are not provided in the source .

5. Industrial Safety

  • Application : The compound is used in various industrial applications and its safety data sheet provides important information about its handling and disposal .
  • Method : The safety data sheet provides guidelines for safe handling, use, storage, and disposal of the compound .
  • Results : The safety data sheet helps ensure that the compound is used safely in various industrial applications .

6. Structural Chemistry

  • Application : The compound’s molecular structure can be analyzed for various purposes, such as drug design, material science, etc .
  • Method : The method involves using computational chemistry tools to analyze the compound’s molecular structure .
  • Results : The results of this application are not provided in the source .

Safety And Hazards

3-(2,5-Dimethylphenyl)propanoic acid is associated with several safety hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

3-(2,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUKGBIRIXQUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536182
Record name 3-(2,5-Dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)propanoic acid

CAS RN

25173-75-5
Record name 2,5-Dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25173-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MV Kalyaev, DS Ryabukhin, MA Borisova, AY Ivanov… - Molecules, 2022 - mdpi.com
Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-…
Number of citations: 5 www.mdpi.com
ME Dudley, MM Morshed, CL Brennan… - The Journal of …, 2004 - ACS Publications
Several commercial Lewis acids, including those of the Brønsted type, specifically HBF 4 ·OEt 2 , are able to catalyze the reaction between aromatic aldehydes and ethyl diazoacetate to …
Number of citations: 90 pubs.acs.org
J Chen, LW Deady, J Desneves, AJ Kaye… - Bioorganic & medicinal …, 2000 - Elsevier
New substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides were prepared from methyl 2-amino-3-…
Number of citations: 44 www.sciencedirect.com
A Popplestone - 1983 - search.proquest.com
The work described in this thesis was conducted between June 1980 and January 1983 and is concerned with the development of potential synthetic approaches to the pyrido [4, 3-b] …
Number of citations: 2 search.proquest.com
M Greenhalgh, M Greenhalgh - Iron-Catalysed Hydrofunctionalisation of …, 2016 - Springer
Experimental | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Iron-Catalysed Hydrofunctionalisation of …
Number of citations: 0 link.springer.com

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